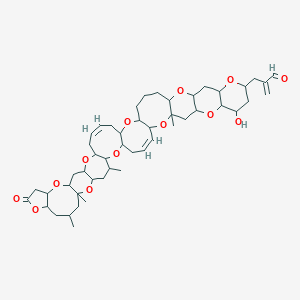

Brevetoxin A

Description

Propriétés

IUPAC Name |

2-[[(1S,3R,4S,6S,8R,10R,12S,16R,18S,20R,22S,24Z,27R,29S,33R,35S,37R,39R,41S,42S,44R,46S,48R,49Z)-41-hydroxy-4,8,10,46-tetramethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl]methyl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H70O13/c1-26-17-36-39(22-45(52)58-36)57-44-21-38-40(62-48(44,4)23-26)18-28(3)46-35(55-38)11-7-6-10-31-32(59-46)12-8-14-34-33(54-31)13-9-15-43-49(5,61-34)24-42-37(56-43)20-41-47(60-42)30(51)19-29(53-41)16-27(2)25-50/h6-8,14,25-26,28-44,46-47,51H,2,9-13,15-24H2,1,3-5H3/b7-6-,14-8-/t26-,28+,29-,30+,31-,32+,33+,34-,35+,36+,37+,38-,39-,40+,41-,42-,43-,44+,46-,47+,48-,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVIMUPHKPHTKF-HQUFVKSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)(CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)C)OC3(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](CC(=O)O2)O[C@H]3C[C@@H]4[C@H](C[C@@H]([C@@H]5[C@@H](O4)C/C=C\C[C@@H]6[C@@H](O5)C/C=C\[C@@H]7[C@@H](O6)CCC[C@@H]8[C@@](O7)(C[C@@H]9[C@@H](O8)C[C@@H]2[C@@H](O9)[C@H](C[C@H](O2)CC(=C)C=O)O)C)C)O[C@@]3(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H70O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879996 | |

| Record name | Brevetoxin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

867.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98112-41-5 | |

| Record name | Brevetoxin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98112-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brevetoxin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Brevetoxin A: A Technical Guide to its Discovery, Isolation, and Characterization from Karenia brevis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevetoxin A, a potent neurotoxin produced by the marine dinoflagellate Karenia brevis, is a complex cyclic polyether compound that poses significant risks to marine ecosystems and human health. Its unique mode of action, targeting voltage-gated sodium channels, also makes it a valuable tool in neuroscience research and a potential lead compound in drug discovery. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.

Discovery and Historical Context

The toxins produced by the dinoflagellate Karenia brevis (formerly known as Gymnodinium breve and Ptychodiscus brevis) have been the subject of scientific investigation since the mid-20th century, primarily due to their association with harmful algal blooms (red tides) in the Gulf of Mexico. These blooms result in massive fish kills and cause neurotoxic shellfish poisoning (NSP) in humans.[1][2]

Initial research focused on a group of related neurotoxins, collectively known as brevetoxins. In 1986, a significant breakthrough occurred when a team of researchers led by Y. Shimizu described a structurally distinct and highly potent brevetoxin, which they designated as this compound.[3] This discovery unveiled a new class of brevetoxins with a different polyether backbone compared to the more commonly studied Brevetoxin B.[3] The unique and complex structure of this compound, featuring a ladder-like arrangement of fused ether rings, presented a formidable challenge for its isolation and structural elucidation.

Experimental Protocols

The isolation and purification of this compound from Karenia brevis cultures is a multi-step process requiring careful attention to detail to maximize yield and purity. The following protocols are a synthesis of methodologies reported in the scientific literature.

Culture of Karenia brevis

-

Strain: Karenia brevis (e.g., Wilson clone, CCMP718) is typically used.

-

Medium: Cultures are maintained in enriched seawater medium, such as L1 medium.[4]

-

Conditions: Growth is optimal at a temperature of 25°C with a 12-hour light:12-hour dark cycle under wide-spectrum fluorescent radiation.[4]

-

Harvesting: Cells are harvested in the late logarithmic growth phase for maximum toxin content.[5] Harvesting is typically done by centrifugation or filtration.

Extraction of this compound

Brevetoxins are lipophilic and are primarily located intracellularly, with some release into the culture medium upon cell lysis.[5]

-

Cell Lysis: Harvested cell pellets are subjected to lysis to release the intracellular toxins. Sonication is a common method.

-

Solvent Extraction: The lysed cell suspension is extracted with an organic solvent. Acetone is frequently used for the initial extraction from shellfish homogenates, followed by partitioning into a less polar solvent like ethyl ether.[1] For culture extractions, direct extraction with a solvent mixture like chloroform:methanol is also employed.

-

Solid-Phase Extraction (SPE): C18 solid-phase extraction cartridges or discs are widely used to concentrate and partially purify brevetoxins from both cell extracts and culture medium.[6][7] The lipophilic nature of brevetoxins allows them to bind to the C18 stationary phase, while more polar impurities are washed away. Elution with a non-polar solvent, such as methanol or acetonitrile, recovers the toxins. Hydrophilic-Lipophilic Balance (HLB) extraction columns have also been shown to provide good recovery rates for various brevetoxin metabolites.[8]

Purification of this compound

-

Chromatography: Further purification is achieved through a series of chromatographic steps.

-

Silica Gel Chromatography: This is often used as an initial purification step to separate brevetoxins from other lipids.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is the primary method for separating different brevetoxin congeners. A gradient of water and an organic solvent like acetonitrile or methanol is typically used for elution. The lipophilic nature of this compound results in a longer retention time compared to more polar brevetoxins.

-

Characterization and Quantification

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for the identification and quantification of this compound.[6] Electrospray ionization (ESI) is a common ionization technique. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the complete structural elucidation of this compound, confirming the connectivity and stereochemistry of the complex polyether backbone.[10]

-

Receptor Binding Assay (RBA): This functional assay measures the ability of a sample to compete with a radiolabeled brevetoxin for binding to the voltage-gated sodium channel receptor site. It provides a measure of the total biological activity of brevetoxin-like compounds in a sample.[6][7]

-

Enzyme-Linked Immunosorbent Assay (ELISA): This immunological method uses antibodies specific to brevetoxins for their detection and quantification. Competitive ELISAs have been developed for the rapid screening of brevetoxins in various matrices.[11][12]

Quantitative Data

The following tables summarize key quantitative data related to the extraction, analysis, and biological activity of this compound.

Table 1: Extraction and Recovery of Brevetoxins

| Extraction Method | Matrix | Analyte | Recovery Rate (%) | Reference |

| C18 SPEC Discs | Spiked Seawater | PbTx-3 | 108 (RBA), 99 (RIA), 125 (N2A) | [6][7] |

| C18 SPE Column | Culture Media | BTX1 | 50.31 | [8] |

| C18 SPE Column | Culture Media | BTX2 | 57.95 | [8] |

| C18 SPE Column | Culture Media | BTX3 | 75.64 | [8] |

| HLB SPE Column | Culture Media | BTX1 | 74.61 | [8] |

| HLB SPE Column | Culture Media | BTX2 | 82.36 | [8] |

| HLB SPE Column | Culture Media | BTX3 | 72.08 | [8] |

Table 2: Toxin Content in Karenia brevis (Chinese Strain 165)

| Growth Phase | Total Intracellular BTXs (pg/cell) | Total Extracellular BTXs (µg/L) | Reference |

| Exponential | 6.78 - 15.21 | 10.27 - 150.34 | [8] |

| Stationary | 18.34 | 289.76 | [8] |

| Decline | 21.53 | 449.11 | [8] |

Table 3: Biological Activity of Brevetoxin-2 (PbTx-2)

| Biological System | Endpoint | Concentration | Effect | Reference |

| Zebrafish Embryos (96 hpf) | LC50 | 11 nM | Lethality | [13] |

| Mahi-mahi Embryos (48 hpf) | LC50 | 25 nM | Lethality | [13] |

| Murine Neocortical Neurons | Ca2+ Dynamics | 100 nM | Increased amplitude and reduced frequency of basal Ca2+ oscillations | [14][15] |

| Murine Neocortical Neurons | ERK1/2 Activation | 100 nM | Sustained rise in activation | [14][15] |

Table 4: Key Mass Spectrometry Data for this compound (BTX-1)

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| ESI (+) | 939.5 [M+Na]+ | 611 (diagnostic for type A) | [9] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and analysis of this compound.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound action on a neuron.

Conclusion

The discovery and isolation of this compound from Karenia brevis have been pivotal in understanding the toxicology of harmful algal blooms and have provided the scientific community with a powerful tool to probe the function of voltage-gated sodium channels. The complex structure of this compound continues to inspire synthetic chemists, while its potent biological activity offers avenues for the development of new therapeutic agents. This guide has provided a comprehensive overview of the key technical aspects of working with this fascinating natural product, from its origins in a marine dinoflagellate to its intricate interactions at the molecular level. Continued research into this compound and its derivatives holds promise for further advancements in toxicology, pharmacology, and drug discovery.

References

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. researchgate.net [researchgate.net]

- 3. Natural and Derivative Brevetoxins: Historical Background, Multiplicity, and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. whoi.edu [whoi.edu]

- 5. pnas.org [pnas.org]

- 6. Extraction and analysis of lipophilic brevetoxins from the red tide dinoflagellate Karenia brevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A competitive ELISA to detect brevetoxins from Karenia brevis (formerly Gymnodinium breve) in seawater, shellfish, and mammalian body fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A competitive ELISA to detect brevetoxins from Karenia brevis (formerly Gymnodinium breve) in seawater, shellfish, and mammalian body fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

- 14. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Brevetoxin activation of voltage-gated sodium channels regulates Ca dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Brevetoxin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxin A (PbTx-1) is a potent neurotoxin produced by the marine dinoflagellate Karenia brevis. As a member of the brevetoxin family, it is a complex polycyclic ether molecule responsible for neurotoxic shellfish poisoning (NSP) and has been the subject of extensive research due to its unique chemical architecture and significant biological activity. This guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including quantitative structural data, detailed experimental protocols for its characterization, and visualizations of relevant pathways.

Chemical Structure and Stereochemistry

This compound is a lipid-soluble molecule with the chemical formula C₄₉H₇₀O₁₃.[1] Its intricate structure is characterized by a ladder-like fused polyether backbone, which is a hallmark of the brevetoxin family.[2]

Systematic Name (IUPAC): 2-[[(1S,3R,4S,6S,8R,10R,12S,16R,18S,20R,22S,24Z,27R,29S,33R,35S,37R,39R,41S,42S,44R,46S,48R,49Z)-41-hydroxy-4,8,10,46-tetramethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.0³,²².0⁶,²⁰.0⁸,¹⁸.0¹²,¹⁶.0²⁹,⁴⁸.0³³,⁴⁶.0³⁵,⁴⁴.0³⁷,⁴²]henpentaconta-24,49-dien-39-yl]methyl]prop-2-enal[1]

The molecule consists of ten transfused rings, which include five, six, eight, and nine-membered ether rings.[1] This complex arrangement results in 22 stereogenic centers, contributing to its specific three-dimensional conformation that is crucial for its biological activity.[3] this compound is classified as a "Type A" brevetoxin, distinguished by its specific polyether backbone structure.[4]

Stereochemical Complexity

The absolute configuration of this compound has been unequivocally determined through X-ray crystallography. The molecule's rigid, ladder-like structure is a result of the numerous transfused ether rings. This defined stereochemistry is essential for its high-affinity binding to its biological target.

Quantitative Structural Data

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₉H₇₀O₁₃ | [1] |

| Molecular Weight | 867.1 g/mol | [1] |

| Appearance | White solid |

Experimental Protocols

Isolation and Purification of this compound from Karenia brevis

The following is a generalized protocol for the isolation and purification of this compound from K. brevis cultures, based on common methodologies described in the literature.[6][7][8]

1. Cell Culture and Harvesting:

-

Karenia brevis is cultured in large volumes under controlled conditions.

-

Cells are harvested during the late logarithmic growth phase.[9]

2. Extraction:

-

A common method for extracting lipophilic brevetoxins is through solid-phase extraction (SPE) using a C18 stationary phase.[7]

-

Alternatively, solvent extraction using non-polar solvents like chloroform can be employed, although some polar derivatives may be poorly extracted with this method.[8]

3. Purification:

-

The crude extract is subjected to a series of chromatographic separations.

-

This typically involves column chromatography using silica gel (SiO₂), octadecylsilane (ODS), and size-exclusion media like LH-20.[6]

-

Final purification is often achieved through reverse-phase high-performance liquid chromatography (HPLC).[6]

Structural Elucidation Methodologies

The complex structure of this compound was elucidated using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework.

-

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by multiple bonds, respectively.

Table 2: Representative (but incomplete) ¹H and ¹³C NMR Data for Brevetoxin Analogs (A complete, tabulated dataset for this compound is not publicly available in a single source. The following represents the type of data obtained from such analyses.)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) |

| ... | ... | ... |

| ... | ... | ... |

| (Data would be populated from detailed spectroscopic analysis) |

2. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of the molecule.

-

Tandem mass spectrometry (MS/MS) provides information about the fragmentation patterns of the molecule, which helps in identifying structural motifs. Electrospray ionization (ESI) is a common ionization technique used for brevetoxins.[6]

Signaling Pathway and Mechanism of Action

This compound exerts its neurotoxic effects by binding to voltage-gated sodium channels (VGSCs) in nerve and muscle cells.[2]

The binding of this compound to site 5 on the alpha-subunit of the VGSC leads to:

-

A shift in the activation voltage to more negative potentials.

-

Persistent activation and inhibition of channel inactivation.

-

A continuous influx of sodium ions, leading to membrane depolarization.

-

This results in uncontrolled firing of neurons, causing the symptoms of neurotoxic shellfish poisoning.[2]

Experimental Workflow for Structural Elucidation

The determination of the complex structure of this compound follows a logical workflow involving multiple analytical techniques.

Conclusion

This compound remains a molecule of significant interest to chemists and pharmacologists. Its complex, ladder-like polyether structure, determined through a combination of sophisticated spectroscopic and crystallographic techniques, presents a formidable synthetic challenge and a unique pharmacological tool. Understanding its precise chemical nature is fundamental for the development of detection methods, the management of harmful algal blooms, and the exploration of its potential as a molecular probe in neuroscience research. Further research to provide a complete, publicly accessible dataset of its structural and spectral properties would be of great benefit to the scientific community.

References

- 1. This compound | C49H70O13 | CID 10865808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Brevetoxin - Wikipedia [en.wikipedia.org]

- 3. Characterization of brevetoxin metabolism in Karenia brevis bloom-exposed clams (Mercenaria sp.) by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Brevetoxin B | C50H70O14 | CID 10865865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Implication of brevetoxin B1 and PbTx-3 in neurotoxic shellfish poisoning in New Zealand by isolation and quantitative determination with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extraction and analysis of lipophilic brevetoxins from the red tide dinoflagellate Karenia brevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of polar brevetoxin derivatives isolated from Karenia brevis cultures and natural blooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Synthesis of a Marine Neurotoxin: A Technical Guide to the Biosynthesis of Brevetoxin A in Dinoflagellates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxin A, a potent polyether neurotoxin, is a secondary metabolite produced by the marine dinoflagellate Karenia brevis. The intricate ladder-like structure of this compound and its potent activation of voltage-gated sodium channels have made it a subject of intense research, both for its ecological impact and its potential as a pharmacological tool.[1][2] This technical guide provides an in-depth exploration of the current understanding of the this compound biosynthetic pathway, offering a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

The biosynthesis of brevetoxins is a complex process, primarily orchestrated by polyketide synthase (PKS) enzymes.[1] Evidence strongly suggests that the carbon backbone of these toxins originates from acetate units through a polyketide pathway.[1] However, the biosynthesis deviates from the traditional polyketide synthetic pathway, incorporating unusual carbon units and modifications.[1][2] This guide will delve into the genetic and biochemical intricacies of this pathway, present available quantitative data, outline key experimental methodologies, and provide visual representations of the biosynthetic machinery.

Core Biosynthetic Pathway: A Polyketide Synthase-Driven Assembly

The fundamental framework of this compound is assembled by a Type I polyketide synthase (PKS) system.[3][4][5] Unlike the canonical single, large multi-domain PKS proteins found in many bacteria and fungi, dinoflagellates like Karenia brevis appear to utilize a more fragmented or "exploded" PKS system. This involves both modular and single-domain Type I PKS enzymes.[3] Transcriptomic analyses of K. brevis have revealed numerous transcripts encoding single-function PKS domains (e.g., ketosynthase, acyltransferase, ketoreductase) as well as some multi-domain fragments.[3] This suggests a complex interplay of individual enzymes and smaller multi-domain proteins to construct the polyketide chain.

The proposed biosynthetic route begins with the condensation of acetate units, with the citric acid cycle playing a role in modifying and providing atypical carbon building blocks.[1][6] Isotopic labeling studies have been instrumental in tracing the origins of the carbon backbone, confirming the polyketide origin while also highlighting deviations from a simple head-to-tail acetate assembly.[4] Some of the methyl groups present in the final structure are derived from S-adenosylmethionine (SAM), indicating the involvement of methyltransferases in the post-PKS modification phase.[1]

Following the assembly of the linear polyketide chain, a series of oxidative reactions are believed to generate epoxide intermediates.[1] A key and elegant hypothesis in brevetoxin biosynthesis is the "epoxide cascade" cyclization, where a series of stereospecific epoxide ring-openings form the characteristic trans-fused polyether ladder structure.[7] While biomimetic synthetic studies have demonstrated the feasibility of such a cascade, direct enzymatic evidence in K. brevis is still forthcoming.[7]

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on Brevetoxin Production

Quantitative analysis of brevetoxin biosynthesis is challenging due to the difficulties in culturing Karenia brevis and the complexity of its metabolism. However, several studies have provided valuable data on toxin production under various conditions.

| Parameter | Value | Conditions | Reference |

| Brevetoxin Cell Quota | Increased >14-fold | Hypoosmotic stress (rapid salinity decrease) | [8] |

| ~10 to 160 pg/cell | Shift from oceanic to coastal salinity simulation | [8] | |

| Total Brevetoxin Content (Single Cell) | 6.78 - 21.53 pg/cell | Different growth stages of K. brevis 165 | [9] |

| Total Toxin Concentration in Culture Media | 10.27 - 449.11 µg/L | Different growth stages of K. brevis 165 | [9] |

| Dominant Brevetoxin Metabolite | PbTx-2 | In K. brevis 165 cells | [9] |

| Brevetoxin Derivatives | PbTx-1, -2, -3, -7, -8, -9, and -10 | Increase in aging cultures as parent toxins (PbTx-1 and -2) decline | [8] |

Key Experimental Protocols

The elucidation of the brevetoxin biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. While detailed, step-by-step protocols are often proprietary or vary between laboratories, this section outlines the principles of the key experimental approaches employed.

Precursor Feeding Studies with Stable Isotopes

This method is crucial for tracing the origins of the carbon backbone and appended groups of brevetoxin.

Methodology Overview:

-

Culture Preparation: Karenia brevis cultures are grown under controlled conditions.

-

Precursor Introduction: Stable isotope-labeled precursors, such as ¹³C-labeled acetate or methionine, are introduced into the culture medium.

-

Incubation: The dinoflagellates are allowed to grow and incorporate the labeled precursors into their metabolites.

-

Toxin Extraction: Brevetoxins are extracted from the harvested cells and the culture medium.

-

Analysis: The purified brevetoxins are analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the positions and extent of isotope incorporation.

Experimental Workflow for Precursor Feeding Studies

Caption: Workflow for stable isotope precursor feeding studies.

Identification and Characterization of Polyketide Synthase (PKS) Genes

Molecular biology techniques are essential for identifying the genes responsible for brevetoxin synthesis.

Methodology Overview:

-

Nucleic Acid Extraction: DNA and RNA are extracted from K. brevis cultures.

-

Degenerate PCR: Degenerate primers targeting conserved domains of PKS genes (e.g., the ketosynthase domain) are used to amplify PKS gene fragments.

-

Transcriptome Sequencing (RNA-Seq): High-throughput sequencing of cDNA provides a comprehensive view of the genes being expressed, including PKS transcripts.

-

Gene Cloning and Sequencing: Full-length PKS genes are obtained using techniques like Rapid Amplification of cDNA Ends (RACE).

-

Phylogenetic Analysis: The identified PKS sequences are compared to known PKS genes from other organisms to infer their evolutionary relationships and potential function.

-

Gene Expression Analysis: Techniques like quantitative PCR (qPCR) are used to measure the expression levels of PKS genes under different conditions (e.g., varying salinity, nutrient levels) to correlate gene expression with toxin production.[10]

-

Fluorescence In Situ Hybridization (FISH): This technique is used to localize the PKS genes within the K. brevis cells, confirming their origin from the dinoflagellate rather than associated bacteria.[4][11]

Characterization of PKS Proteins

Understanding the function of the PKS enzymes requires studying the proteins themselves.

Methodology Overview:

-

Protein Extraction: Proteins are extracted from K. brevis cells.

-

Western Blotting: Antibodies raised against specific PKS domains are used to detect and quantify the corresponding proteins.

-

Immunolocalization: Antibodies are used in conjunction with microscopy to determine the subcellular localization of the PKS proteins.

-

Enzyme Assays: In vitro assays using purified PKS domains or cell-free extracts can be used to determine their enzymatic activity and substrate specificity. However, obtaining active, soluble PKS proteins from dinoflagellates has proven to be a significant challenge.

Logical Relationship of PKS Domains in Brevetoxin Synthesis

The fragmented nature of the K. brevis PKS system implies a coordinated interaction between different protein domains to build the polyketide chain. The following diagram illustrates the logical flow of this process.

Caption: Logical flow of domains in Type I PKS for polyketide synthesis.

Challenges and Future Directions

Despite significant progress, the complete elucidation of the this compound biosynthetic pathway remains a formidable challenge. The large and complex genome of K. brevis, the difficulty in maintaining axenic cultures, and the challenges associated with expressing functional dinoflagellate PKS enzymes in heterologous systems have all hampered research efforts.

Future research will likely focus on:

-

Genomic and Transcriptomic Advances: Continued improvements in sequencing technologies and bioinformatics tools will be crucial for assembling the complete PKS gene clusters.

-

Functional Genomics: The development of genetic tools for K. brevis, such as gene knockout or knockdown techniques, would provide definitive evidence for the role of specific PKS genes in brevetoxin biosynthesis.

-

Enzymology: Overcoming the hurdles of expressing and purifying active PKS enzymes will be key to understanding the intricate biochemical reactions they catalyze.

-

Metabolomics: Advanced mass spectrometry techniques will continue to play a vital role in identifying and quantifying intermediates and final products of the pathway.

Conclusion

The biosynthesis of this compound in dinoflagellates represents a fascinating and complex example of natural product synthesis. The pathway's reliance on a unique, fragmented Type I PKS system highlights the evolutionary diversity of polyketide synthesis in marine microorganisms. While significant challenges remain, the continued application of advanced molecular, biochemical, and analytical techniques promises to further unravel the secrets of how these potent neurotoxins are constructed. A deeper understanding of this pathway not only provides insights into the ecology of harmful algal blooms but also opens avenues for the potential biocatalytic production of brevetoxin analogs for pharmacological research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of brevetoxin metabolism in Karenia brevis bloom-exposed clams (Mercenaria sp.) by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry | MDPI [mdpi.com]

- 4. Localization of polyketide synthase encoding genes to the toxic dinoflagellate Karenia brevis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The toxic dinoflagellate Karenia brevis encodes novel type I-like polyketide synthases containing discrete catalytic domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Extraction and analysis of lipophilic brevetoxins from the red tide dinoflagellate Karenia brevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Profiling of Brevetoxin Metabolites Produced by Karenia brevis 165 Based on Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. "DETECTION OF BREVETOXINS AT LOW-CONCENTRATIONS VIA SURFACE-ENHANCED RA" by Griffen Hoo [digitalcommons.ncf.edu]

Brevetoxin A: A Comprehensive Technical Guide to its Mechanism of Action on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which Brevetoxin A (PbTx-A), a potent polyether neurotoxin, exerts its effects on voltage-gated sodium channels (VGSCs). Produced by the marine dinoflagellate Karenia brevis, brevetoxins are the causative agents of Neurotoxic Shellfish Poisoning (NSP). Their profound impact on neuronal excitability stems from a highly specific interaction with VGSCs, making them invaluable tools for studying channel gating and a subject of interest in drug development.

The Molecular Target: Voltage-Gated Sodium Channel Site 5

Brevetoxins bind with high affinity to the neurotoxin receptor site 5 on the α-subunit of VGSCs.[1][2][3] This binding site is a lipid-exposed protein cleft formed by the transmembrane segments IS6 of domain I and IVS5 and IVS6 of domain IV.[2][3][4][5][6] This strategic location allows the rigid, ladder-like structure of the brevetoxin molecule to span the membrane and modulate the channel's conformational state.[6] Photoaffinity labeling studies have been instrumental in identifying these specific transmembrane segments as the primary points of interaction.[2][3][5]

The interaction is characterized by multiple, distributed hydrophobic interactions across these helices.[2][3][4][7] While the overall binding footprint is distributed, specific amino acid residues within these segments contribute to the binding affinity. Alanine-scanning mutagenesis has revealed that mutations at several positions in IS6, IVS5, and IVS6 can lead to a 2- to 3-fold reduction in brevetoxin affinity.[4][5]

Core Mechanism of Action: Alteration of Channel Gating

Brevetoxin binding profoundly alters the gating properties of VGSCs, leading to a state of persistent activation. This is achieved through a combination of effects on the channel's activation and inactivation processes.[1][2][8]

Key Effects of Brevetoxin on VGSC Function:

-

Hyperpolarizing Shift in Activation: Brevetoxins cause a significant negative shift in the voltage-dependence of activation.[1][2][8] This means the channels are more likely to open at more negative, or hyperpolarized, membrane potentials, including the normal resting potential of neurons.[9] This effect dramatically increases the probability of channel opening.

-

Inhibition of Inactivation: The toxins slow and inhibit the fast inactivation process that normally closes the channel shortly after opening.[1][2][8][9] This leads to a prolonged mean open time of the channel.[1][8]

-

Persistent Sodium Influx: The combination of a lowered activation threshold and inhibited inactivation results in a persistent influx of sodium ions (Na+) into the cell. This sustained inward current is the primary driver of the toxin's physiological effects.

-

Induction of Sub-conductance States: At the single-channel level, brevetoxin binding can induce the channel to open to multiple, distinct sub-conductance states in addition to its normal full conductance.[2][10][11]

The downstream consequence of this persistent Na+ influx is a sustained depolarization of the cell membrane, leading to hyperexcitability and spontaneous, repetitive firing of action potentials in neurons and muscle cells.[6][9]

Quantitative Analysis of Brevetoxin-VGSC Interactions

The effects of brevetoxins on VGSCs have been quantified across various channel subtypes and experimental systems. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Channel/System | Reference |

| Binding Affinity (Kd) | |||

| [³H]PbTx-3 | 2.4 ± 0.2 nM | Wild-Type Rat Nav1.2 | [7] |

| Activation (V½) | |||

| Hyperpolarizing Shift | 6.7 mV | Rat Brain Neurons (B50/B104) | |

| Hyperpolarizing Shift | 9 mV | Diatom EukCatA1 Channel | [6] |

| ΔV½ (1 nM PbTx-3) | -7.3 ± 1.8 mV | Human Nav1.6 | [12] |

| ΔV½ (100 nM PbTx-3) | -15.9 ± 3.8 mV | Human Nav1.6 | [12] |

| Inactivation (V½) | |||

| ΔV½ (1 nM PbTx-3) | -15.3 mV | Human Nav1.6 | [12] |

| Isoform Specificity | |||

| Affinity Reduction | ~5-fold | Rat Nav1.5 vs. Nav1.2/1.4 | [2][7] |

Table 1: Quantitative data on Brevetoxin's effects on voltage-gated sodium channels.

| Nav Subtype | PbTx-3 Concentration | Effect on Peak Current (Ipeak) | Shift in Activation (ΔV½) | Reference |

| Nav1.2 | 10⁻¹²–10⁻⁶ M | Enhancement of late current | Leftward (Hyperpolarizing) | [8][13] |

| Nav1.4 | 10⁻¹²–10⁻⁶ M | Enhancement of late current | Leftward (Hyperpolarizing) | [8][13] |

| Nav1.5 | 1 µM | Inhibition (Gmax = 0.4 ± 0.04) | Rightward (Depolarizing, +8.7 ± 1.2 mV) | [8] |

| Nav1.7 | 10⁻¹²–10⁻⁶ M | Resistant/No significant effect | No significant shift | [13] |

Table 2: Subtype-specific modulation of human Nav channels by PbTx-3. Data from automated patch-clamp experiments.

Signaling Pathways and Experimental Workflows

The persistent channel activation induced by brevetoxin initiates a cascade of downstream cellular events. The study of these mechanisms involves a variety of sophisticated experimental techniques.

Cellular Signaling Pathway of Brevetoxin Action

The following diagram illustrates the sequence of events following brevetoxin binding to VGSCs, leading to downstream cellular responses.

References

- 1. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. repository.uncw.edu [repository.uncw.edu]

- 7. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Brevetoxin versus Brevenal Modulation of Human Nav1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Portal [scholarship.miami.edu]

- 10. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

The Architecture of a Toxin: An In-depth Technical Guide to the Structure-Activity Relationship of Brevetoxin A Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevetoxin A (PbTx-1), a potent polyether neurotoxin produced by the marine dinoflagellate Karenia brevis, represents a significant area of study in toxicology and pharmacology. As the most potent of the brevetoxin family, its intricate structure and profound biological activity have made it a compelling target for synthetic chemists and a valuable tool for neurobiologists.[1] Brevetoxins exert their toxic effects by binding to site 5 on the α-subunit of voltage-gated sodium channels (VGSCs), leading to channel activation at normal resting membrane potentials, inhibition of inactivation, and persistent depolarization of nerve and muscle cells.[2] This disruption of normal cellular function is the basis for the clinical manifestations of Neurotoxic Shellfish Poisoning (NSP) in humans.

The unique ladder-like polyether backbone of this compound, featuring a complex array of ten transfused rings of varying sizes (five- to nine-membered), presents a formidable synthetic challenge.[1] However, the successful total synthesis of this compound has paved the way for the creation of analogs, enabling detailed investigations into its structure-activity relationship (SAR).[1] Understanding the SAR of this compound analogs is crucial for several reasons. It can elucidate the specific molecular interactions between the toxin and the sodium channel, provide insights into the mechanism of VGSC gating, and guide the development of novel therapeutics for channelopathies or as research probes. Furthermore, the development of brevetoxin antagonists is a key objective for mitigating the effects of harmful algal blooms.

This technical guide provides a comprehensive overview of the SAR of this compound analogs, focusing on the core requirements for researchers in the field. It summarizes quantitative data, details key experimental protocols, and visualizes the complex biological pathways and experimental workflows. While a significant body of SAR research has been conducted on the more readily available Brevetoxin B (PbTx-2) analogs, the principles derived from these studies offer valuable insights into the potential effects of modifications to the this compound backbone. This guide will primarily focus on this compound where data is available and draw relevant comparisons from Brevetoxin B analog studies to build a more complete picture of the SAR landscape.

Structure and Activity of Brevetoxin Analogs: A Quantitative Overview

The biological activity of brevetoxin analogs is intrinsically linked to their three-dimensional structure. Key structural features that govern their interaction with VGSCs include the overall molecular length, the functionality of the A-ring lactone, and the nature of the side chain on the K-ring.[3] Modifications to these regions can dramatically alter binding affinity and functional effects, ranging from full agonism to partial agonism and even antagonism.

Key Structural Determinants of Activity

-

Molecular Length: Studies on truncated analogs of Brevetoxin B have demonstrated that a minimum molecular length of approximately 30 Å is necessary for high-affinity binding to the sodium channel. Shorter analogs exhibit significantly reduced binding and biological activity.[3]

-

A-Ring Functionality: The α,β-unsaturated lactone in the A-ring is a critical pharmacophore. Reduction of the lactone or removal of the A-ring carbonyl can decouple the various electrophysiological effects of the toxin, suggesting that this region is crucial for modulating channel gating after the initial binding event.[3]

-

K-Ring Side Chain: Modifications to the side chain at the opposite end of the molecule can have profound effects on the toxin's pharmacological properties. While some smaller modifications are tolerated without loss of activity, larger substituents can convert the molecule from an agonist to an antagonist.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for various brevetoxin analogs, primarily focusing on Brevetoxin B derivatives due to data availability. This data provides a basis for understanding how specific structural changes impact binding affinity and cytotoxicity.

Table 1: Binding Affinity of Brevetoxin Analogs for Voltage-Gated Sodium Channels

| Analog | Modification | Target/Assay | Ki (nM) | Reference |

| This compound (PbTx-1) | - | Rat brain synaptosomes | - | [5] |

| Brevetoxin B (PbTx-2) | - | Rat brain synaptosomes | - | [6] |

| Brevetoxin-3 (PbTx-3) | Reduction of C42 aldehyde to alcohol | Rat brain synaptosomes | - | [6] |

| β-Naphthoyl-PbTx-3 | Esterification of C42-OH with β-naphthoic acid | Rat brain synaptosomes | 1.2 | [7] |

| Analog 1 | Diphenyl acetic acid ester at C42-OH | Rat brain synaptosomes | 2.1 | [7] |

| Analog 2 | Naphthalene-1-carboxylic acid ester at C42-OH | Rat brain synaptosomes | 4.6 | [7] |

| Analog 3 | Naphthalene-2-yl acetic acid ester at C42-OH | Rat brain synaptosomes | 1.8 | [7] |

| Analog 4 | (Naphthalene-2-yloxy)acetic acid ester at C42-OH | Rat brain synaptosomes | 1.5 | [7] |

| Analog 5 | 6-Fluoro-naphthalen-2-carboxylic acid ester at C42-OH | Rat brain synaptosomes | 0.5 | [7] |

| Analog 6 | Quinoline-3-carboxylic acid ester at C42-OH | Rat brain synaptosomes | 2.3 | [7] |

| Analog 9 | Ether linkage of 2-(bromomethyl)naphthalene at C42-OH | Rat brain synaptosomes | 180 | [7] |

Table 2: Cytotoxicity of Brevetoxin Analogs

| Analog | Cell Line | Assay | EC50 (µM) | Reference |

| Brevetoxin B (PbTx-2) | THP-1 monocytes | XTT | - | [6] |

| Brevetoxin-3 (PbTx-3) | THP-1 monocytes | XTT | - | [6] |

| Brevetoxin-6 (PbTx-6) | THP-1 monocytes | XTT | - | [6] |

| BTX-B5 | THP-1 monocytes | XTT | - | [6] |

| Brevetoxin B (PbTx-2) | Jurkat E6-1 | Proliferation | - | [8] |

| Brevetoxin-3 (PbTx-3) | Jurkat E6-1 | Proliferation | - | [8] |

| Brevetoxin-6 (PbTx-6) | Jurkat E6-1 | Proliferation | - | [8] |

| Brevetoxin-9 (PbTx-9) | Jurkat E6-1 | Proliferation | - | [8] |

| Brevetoxin-2 (PbTx-2) | Neuro-2A | Fluorescence | Varies | [9] |

| Brevetoxin-1 (PbTx-1) | SJCRH30 | Fluorescence | Varies | [9] |

Note: Specific EC50 values from the cited literature were not always explicitly stated in the text and may require referring to the original publications for graphical data.

Experimental Protocols

A thorough understanding of the experimental methodologies used to generate SAR data is critical for interpreting results and designing new studies. The following sections provide detailed protocols for key assays.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound analogs for site 5 on the voltage-gated sodium channel.

Principle: This is a competitive displacement assay where the ability of an unlabeled analog to compete with a radiolabeled or fluorescently labeled brevetoxin for binding to the receptor is measured. The concentration of the analog that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated.

Materials:

-

Rat brain synaptosomes (source of VGSCs)

-

[3H]PbTx-3 (radiolabeled ligand) or a fluorescently labeled brevetoxin derivative

-

Unlabeled this compound analog (competitor)

-

Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 130 mM choline chloride, 5.5 mM glucose, 0.8 mM MgSO4, 5.4 mM KCl, and 0.1% BSA)

-

Scintillation fluid and vials (for radiolabeled assays) or a fluorescence plate reader

-

Glass fiber filters

-

Filtration manifold

Procedure:

-

Synaptosome Preparation: Prepare synaptosomes from whole rat brains using established methods involving homogenization and differential centrifugation.

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the synaptosome preparation, a fixed concentration of the labeled brevetoxin (typically near its Kd value), and varying concentrations of the unlabeled this compound analog.

-

Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 1 hour).

-

Separation of Bound and Free Ligand: Rapidly separate the receptor-bound ligand from the free ligand by vacuum filtration through glass fiber filters. The filters will trap the synaptosomes with the bound ligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound ligand.

-

Quantification:

-

Radiolabeled Assay: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Fluorescent Assay: If using a fluorescently labeled ligand, the amount of bound ligand can be measured directly in the plate using a fluorescence plate reader after appropriate washing steps.

-

-

Data Analysis: Plot the percentage of specific binding of the labeled ligand as a function of the log concentration of the unlabeled analog. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound analogs on neuronal or other relevant cell lines.

Principle: This assay measures the ability of the toxin to cause cell death. Various methods can be employed, including those that measure metabolic activity (e.g., MTT or XTT assays), membrane integrity (e.g., LDH release assay), or nuclear morphology (e.g., fluorescence microscopy with nuclear stains). The traditional Neuro-2A cell-based assay relies on the potentiation of veratridine- and ouabain-induced cell death by brevetoxins.[9][10]

Materials:

-

Neuronal cell line (e.g., Neuro-2A, SH-SY5Y) or other relevant cell lines (e.g., THP-1 monocytes)

-

Cell culture medium and supplements

-

This compound analogs

-

Ouabain and Veratridine (for the traditional Neuro-2A assay)

-

Assay reagents (e.g., XTT, LDH detection kit, Hoechst 33342)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Plate reader (for colorimetric or fluorescence-based assays) or fluorescence microscope

Procedure (using a fluorescence-based nuclear staining method):

-

Cell Seeding: Seed the chosen cell line into 96-well plates at an appropriate density and allow them to adhere and grow for 24 hours.

-

Treatment: Treat the cells with a range of concentrations of the this compound analog. Include appropriate controls (vehicle control, positive control for cytotoxicity). For the traditional Neuro-2A assay, cells are co-treated with ouabain and veratridine.

-

Incubation: Incubate the treated cells for a defined period (e.g., 24, 48, or 72 hours).

-

Staining: Add a fluorescent nuclear stain, such as Hoechst 33342, which stains the nuclei of all cells, and a viability dye, such as propidium iodide, which only enters cells with compromised membranes (necrotic cells).

-

Imaging: Acquire images of the stained cells using a high-content imaging system or a fluorescence microscope.

-

Data Analysis: Quantify the number of total cells (Hoechst-positive) and dead cells (propidium iodide-positive) in each well. Calculate the percentage of cell viability for each concentration of the analog. Plot the percentage of cell viability against the log concentration of the analog and fit the data to a dose-response curve to determine the EC50 value (the concentration that causes 50% of the maximal cytotoxic effect).

Electrophysiological Recording

Objective: To characterize the effects of this compound analogs on the function of voltage-gated sodium channels.

Principle: The patch-clamp technique allows for the direct measurement of ion channel activity in live cells. In the whole-cell configuration, the currents flowing through all the ion channels in a cell can be recorded, while in the single-channel configuration, the activity of individual ion channels can be observed. This technique can be used to determine how this compound analogs affect various channel properties, such as the voltage-dependence of activation and inactivation, mean open time, and single-channel conductance.

Materials:

-

Cells expressing VGSCs (e.g., primary neurons, cultured neuronal cell lines, or heterologous expression systems like HEK293 or CHO cells transfected with a specific sodium channel subtype)

-

Patch-clamp rig (including a microscope, micromanipulator, amplifier, and data acquisition system)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Pipette puller and fire-polisher

-

External (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

-

Internal (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, pH 7.2)

-

This compound analog

Procedure (Whole-Cell Voltage-Clamp):

-

Cell Preparation: Plate the cells on coverslips suitable for microscopy.

-

Pipette Preparation: Pull and fire-polish glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Obtaining a Gigaseal: Under microscopic guidance, carefully bring the patch pipette into contact with the cell membrane. Apply gentle suction to form a high-resistance seal (a "gigaseal") between the pipette tip and the cell membrane.

-

Establishing Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Recording:

-

Hold the cell membrane at a negative potential (e.g., -80 mV) where most sodium channels are in a closed state.

-

Apply a series of depolarizing voltage steps to elicit sodium currents.

-

Record the resulting currents before and after the application of the this compound analog to the bath solution.

-

-

Data Analysis: Analyze the recorded currents to determine the effects of the analog on:

-

Current-Voltage (I-V) Relationship: Plot the peak current amplitude as a function of the applied voltage.

-

Voltage-Dependence of Activation: Determine the voltage at which half of the channels are activated (V1/2 of activation).

-

Voltage-Dependence of Inactivation: Use a prepulse protocol to determine the voltage at which half of the channels are inactivated (V1/2 of inactivation).

-

Kinetics: Analyze the time course of current activation and inactivation.

-

Visualizing the Impact: Signaling Pathways and Workflows

To provide a clearer understanding of the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

This compound Signaling Pathway

This compound's primary interaction with the VGSC initiates a cascade of downstream events. The persistent influx of Na+ leads to membrane depolarization, which in turn activates other voltage-gated channels and disrupts intracellular ion homeostasis. This diagram illustrates the key signaling events following this compound binding.

Caption: this compound signaling cascade initiated by VGSC binding.

Experimental Workflow for SAR Studies

The investigation of the structure-activity relationship of this compound analogs follows a logical progression from synthesis to multi-level biological evaluation. This workflow diagram outlines the key stages of this process.

References

- 1. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brevetoxin - Wikipedia [en.wikipedia.org]

- 3. The relationship of brevetoxin 'length' and A-ring functionality to binding and activity in neuronal sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brevetoxin derivatives that inhibit toxin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Modeling, and Biological Evaluation of Analogues of the Semisynthetic Brevetoxin Antagonist β-Naphthoyl-Brevetoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Brevetoxins 2, 3, 6, and 9 show variability in potency and cause significant induction of DNA damage and apoptosis in Jurkat E6-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A New Cytotoxicity Assay for Brevetoxins Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new cytotoxicity assay for brevetoxins using fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Convergent Total Synthesis of Brevetoxin A: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the total chemical synthesis of Brevetoxin A, a complex and potent neurotoxin produced by the dinoflagellate Karenia brevis. The landmark synthesis, achieved by K.C. Nicolaou and coworkers, stands as a monumental achievement in organic chemistry and offers a blueprint for the construction of complex polycyclic ether natural products. This document details the strategic approach, key reactions, and experimental methodologies, and also explores the synthesis and biological evaluation of this compound derivatives, offering valuable insights for the drug development community.

Retrosynthetic Analysis and Strategic Approach

The total synthesis of this compound is a testament to the power of a convergent strategy, breaking down the formidable target into smaller, more manageable fragments.[1][2] The retrosynthetic analysis reveals a master plan centered on the late-stage coupling of two advanced tetracyclic fragments, an aldehyde and a phosphine oxide, via a Horner-Wittig olefination.[1] This approach significantly reduces the number of linear steps and allows for the parallel synthesis of the key building blocks.

The core logic of the retrosynthesis is depicted in the following diagram:

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Fragments and Coupling

The successful execution of this strategy hinged on the meticulous construction of the two key tetracyclic intermediates. The synthesis of these fragments involved a series of stereocontrolled reactions, including asymmetric alkylations, aldol additions, and ring-closing metathesis, to install the numerous stereocenters and cyclic ether systems.[3]

The pivotal Horner-Wittig reaction brought together the complex aldehyde and phosphine oxide fragments to furnish the octacyclic core of this compound.[1] This crucial carbon-carbon bond formation set the stage for the final ring closures and functional group manipulations.

Endgame: Completion of the Total Synthesis

The final stages of the synthesis, often referred to as the "endgame," involved a series of delicate and highly selective transformations to complete the intricate architecture of this compound.[2] A key challenge was the stereoselective formation of the remaining ether rings and the introduction of the final functional groups. A notable step involved a reductive etherification to forge one of the medium-sized rings.[1] The final sequence of reactions included a selective oxidation and a methylenation to install the exocyclic double bond, ultimately yielding synthetic this compound identical to the natural product.[2]

The logical flow of the endgame synthesis is illustrated below:

Caption: Key transformations in the endgame of the this compound synthesis.

Quantitative Data Summary

The following tables summarize the yields for key transformations in the total synthesis of this compound, as reported in the literature. This data is essential for evaluating the efficiency of the synthetic route and for planning the synthesis of analogs.

Table 1: Synthesis of Tetracyclic Phosphine Oxide

| Step | Reagents and Conditions | Yield (%) |

| Protection of Diol | p-methoxybenzyl chloride, NaH, DMF | 95 |

| Reductive Cleavage | LiDBB, THF | 88 |

| Conversion to Phosphine Oxide | 1. MsCl, Et3N, CH2Cl2; 2. LiPPh2, THF | 75 (2 steps) |

Table 2: Synthesis of Tetracyclic Aldehyde

| Step | Reagents and Conditions | Yield (%) |

| Asymmetric Alkylation | LDA, chiral auxiliary, alkyl halide | 85, >95% de |

| Ring-Closing Metathesis | Grubbs' 2nd generation catalyst, CH2Cl2 | 92 |

| Oxidation to Aldehyde | Dess-Martin periodinane, CH2Cl2 | 94 |

Table 3: Fragment Coupling and Final Steps

| Step | Reagents and Conditions | Yield (%) |

| Horner-Wittig Olefination | n-BuLi, THF, -78 °C to rt | 65 |

| Reductive Etherification | Red-Al®, toluene, -78 °C to rt | 70 |

| Selective Oxidation | PhI(OAc)2, TEMPO, CH2Cl2 | 85 |

| Methylenation | Eschenmoser's salt, Et3N, CH2Cl2 | 78 |

Experimental Protocols for Key Reactions

Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. The following are representative protocols for key steps in the synthesis of this compound.

Protocol 1: Horner-Wittig Olefination

To a solution of the tetracyclic phosphine oxide (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.1 eq) dropwise. The resulting deep red solution is stirred at -78 °C for 30 min. A solution of the tetracyclic aldehyde (1.2 eq) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 h. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the octacyclic product.

Protocol 2: Reductive Etherification

To a solution of the octacyclic intermediate (1.0 eq) in anhydrous toluene at -78 °C under an argon atmosphere is added Red-Al® (3.0 eq) dropwise. The reaction mixture is stirred at -78 °C for 1 h and then allowed to warm to room temperature and stirred for an additional 4 h. The reaction is carefully quenched with Rochelle's salt solution and stirred vigorously for 1 h. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography to yield the penultimate tetraol.

Synthesis and Evaluation of this compound Derivatives

The total synthesis of this compound opens avenues for the creation of derivatives to probe its mechanism of action and to develop potential therapeutics. A notable example is the synthesis of β-naphthoyl-brevetoxin analogs, which have been investigated for their ability to antagonize the effects of brevetoxin.[1][4]

The general workflow for the synthesis and biological evaluation of these derivatives is outlined below:

References

- 1. Synthesis, Modeling, and Biological Evaluation of Analogues of the Semisynthetic Brevetoxin Antagonist β-Naphthoyl-Brevetoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective total synthesis of this compound: unified strategy for the B, E, G, and J subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, modeling, and biological evaluation of analogues of the semisynthetic brevetoxin antagonist beta-naphthoyl-brevetoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Environmental Factors Influencing Brevetoxin Production in Karenia brevis

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

This technical guide provides a comprehensive overview of the key environmental factors that regulate the production of brevetoxins in the marine dinoflagellate Karenia brevis. Understanding these factors is critical for predicting toxic algal blooms, assessing their ecological and public health impacts, and for the controlled laboratory production of brevetoxins for research and drug development. This document synthesizes current scientific literature, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key biological pathways and workflows.

Introduction

Karenia brevis is a photosynthetic dinoflagellate notorious for forming harmful algal blooms (HABs), commonly known as "red tides," in the Gulf of Mexico and other coastal regions.[1] These blooms are associated with massive fish kills, marine mammal mortalities, and neurotoxic shellfish poisoning (NSP) in humans.[2] The toxicity of K. brevis is attributed to a suite of potent polyether neurotoxins called brevetoxins (PbTx).[2] Brevetoxins exert their neurotoxic effects by binding to and activating voltage-gated sodium channels in nerve and muscle cells, leading to uncontrolled nerve firing.[3]

The production of these secondary metabolites is not constant and is significantly influenced by a variety of environmental cues. Factors such as nutrient availability, salinity, temperature, light, and interactions with other marine microorganisms can dramatically alter the toxin content per cell. This guide delves into the intricate relationship between these environmental variables and brevetoxin synthesis, providing a foundational resource for researchers in marine biology, toxicology, and pharmacology.

Key Environmental Factors Influencing Brevetoxin Production

The synthesis of brevetoxins, complex polyketide molecules, is a metabolically expensive process for K. brevis. The regulation of their production is a complex interplay of genetic predisposition and environmental modulation. The following sections detail the primary environmental drivers that have been identified to influence brevetoxin cellular quotas.

Nutrient Limitation

Nutrient availability, particularly nitrogen (N) and phosphorus (P), is a critical factor in the growth and toxicity of K. brevis. Brevetoxins are carbon-based compounds that do not contain nitrogen or phosphorus.[2] According to the carbon:nutrient balance hypothesis, when growth is limited by N or P, the excess fixed carbon is shunted towards the production of carbon-rich secondary metabolites like brevetoxins.[4][5]

Nitrogen (N) Limitation: Under nitrogen-limiting conditions, K. brevis cells exhibit a significant increase in brevetoxin content. Studies have shown a two-fold increase in the percentage of cellular carbon allocated to brevetoxins under N-limitation.[4] This increase in toxicity is a consistent response observed across genetically distinct strains.[4]

Phosphorus (P) Limitation: Phosphorus limitation has been shown to induce an even more pronounced increase in brevetoxin production compared to nitrogen limitation. Depending on the specific isolate of K. brevis, P-limited cells can have 2.3- to 7.3-fold higher brevetoxin concentrations per cell than phosphorus-replete cells. This suggests that P-limitation may be a key factor driving the highest levels of toxicity observed in field populations.

Salinity and Osmotic Stress

Karenia brevis blooms often transition between oceanic and coastal waters, experiencing rapid changes in salinity. This fluctuation in salinity imposes osmotic stress on the cells, which has been identified as a potent trigger for brevetoxin synthesis.

Hypoosmotic stress, a sudden decrease in salinity, can lead to a dramatic and rapid increase in brevetoxin production. For instance, a shift in salinity from 35 to 27 has been shown to cause a greater than 10-fold increase in the brevetoxin cell quota within hours.[6][7] One study reported an increase from approximately 10 pg/cell to as high as 160 pg/cell in the "Wilson" clone of K. brevis in response to such stress.[6][8] This physiological response is thought to be part of an osmoregulatory mechanism, helping the cell to manage changes in cell volume.[7] However, it is important to note that there is some controversy in the scientific literature, with other studies finding no significant increase in brevetoxin production in response to low-salinity stress.[9][10]

Temperature

Temperature plays a crucial role in the growth and metabolic activity of K. brevis. While optimal growth temperatures have been well-defined, the direct effect of temperature on brevetoxin production per cell is less clear and appears to be complex. Cultures maintained at 15°C showed a significant difference in toxin concentration compared to those grown at a control temperature of 24°C.[11] Generally, temperatures that support robust growth are also conducive to toxin production, as brevetoxin synthesis is linked to the overall metabolic state of the cell. Extreme temperatures, both high and low, that inhibit growth are also likely to reduce the overall toxin output of a bloom.

Light

As a photosynthetic organism, light is a fundamental requirement for K. brevis growth and, consequently, for the energy-intensive process of brevetoxin synthesis. The light intensity and spectrum can influence both the rate of photosynthesis and the production of secondary metabolites. K. brevis is adapted to the high-irradiance environments of surface waters.[12] While specific quantitative relationships between light intensity and brevetoxin quotas are not extensively documented, it is understood that sufficient light energy is a prerequisite for the carbon fixation that provides the building blocks for brevetoxin molecules.

Biotic Interactions

The microbial community surrounding K. brevis can significantly influence its growth and physiology, although the direct impact on brevetoxin production is an area of active research. Some bacteria, like Mameliella alba, can promote K. brevis growth by providing essential vitamins.[13] Conversely, other bacteria, such as Croceibacter atlanticus and Pseudoalteromonas spongiae, exhibit algicidal properties and can inhibit or terminate K. brevis blooms.[13][14] While these interactions primarily affect the population dynamics of K. brevis, the physiological stress induced by algicidal bacteria could potentially modulate toxin production as a defense mechanism.

Quantitative Data on Environmental Influences

The following tables summarize the quantitative effects of key environmental factors on brevetoxin production in Karenia brevis.

Table 1: Effect of Nutrient Limitation on Brevetoxin Production

| Nutrient Limitation | Strain(s) | Brevetoxin Content (Nutrient-Replete) | Brevetoxin Content (Nutrient-Limited) | Fold Increase | Reference(s) |

| Nitrogen (N) | Four strains | 1-4% of cellular carbon | 5-9% of cellular carbon | ~2 | [4] |

| Phosphorus (P) | Five strains | 0.7-2.1% of cellular carbon | 1.6-5% of cellular carbon | 2.3 - 7.3 |

Table 2: Effect of Salinity (Hypoosmotic Stress) on Brevetoxin Production

| Strain | Initial Salinity | Final Salinity | Initial Brevetoxin (pg/cell) | Final Brevetoxin (pg/cell) | Fold Increase | Reference(s) |

| Wilson | 35 | 27 | ~10 | ~160 | >14 | [6][7][8] |

| TXB4 | 35 | 27 | 7.33 | 149.70 | ~20 | [15] |

| SP3 | 35 | 27 | 7.50 | 105.8 | ~14 | [15] |

Experimental Protocols

Accurate quantification of brevetoxins requires standardized methodologies for culturing K. brevis, extracting the toxins, and performing analytical measurements.

Karenia brevis Culturing

Objective: To cultivate Karenia brevis under controlled laboratory conditions for experimental studies.

Materials:

-

Karenia brevis starter culture (e.g., from NCMA)

-

Filtered natural or artificial seawater (Salinity adjusted as required)

-

f/2 medium nutrient solution

-

Sterile culture flasks or carboys

-

Growth chamber or incubator with controlled temperature and lighting (e.g., 24°C, 12:12 h light:dark cycle, 50-60 µmol/m²/s)[16]

-

Autoclave

Protocol:

-

Prepare f/2 medium by adding the appropriate stock solutions to autoclaved, filtered seawater. The final pH should be adjusted to 8.0 before autoclaving.

-

Inoculate the sterile f/2 medium with an exponentially growing K. brevis culture in a sterile environment (e.g., laminar flow hood).

-

Place the culture flasks in the growth chamber under the specified temperature and light conditions.

-

Monitor culture growth by taking periodic cell counts using a hemocytometer or a particle counter.

-

Maintain the cultures by periodically transferring a small volume of the culture to fresh medium to keep the cells in the exponential growth phase.

Brevetoxin Extraction from Cultures

Objective: To extract intracellular brevetoxins from Karenia brevis cells for quantification.

Materials:

-

K. brevis culture

-

Centrifuge and centrifuge tubes

-

Methanol or acetone, HPLC grade

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)[17]

-

Nitrogen evaporator or rotary evaporator

-

Vortex mixer

-

0.22 µm syringe filters

Protocol:

-

Harvest a known volume of the K. brevis culture by centrifugation to pellet the cells.

-

Decant the supernatant.

-

Resuspend the cell pellet in a known volume of methanol or acetone and vortex vigorously to lyse the cells and extract the toxins.

-

Centrifuge the mixture to pellet the cell debris.

-

Collect the supernatant containing the dissolved brevetoxins.

-

(Optional but recommended) Clean up the extract using a C18 SPE cartridge to remove interfering compounds. Elute the toxins from the cartridge with methanol.[18]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.

-

Filter the final extract through a 0.22 µm syringe filter before instrumental analysis.

Brevetoxin Quantification Methods

Objective: To quantify brevetoxin concentrations using a competitive immunoassay.

Protocol (General Steps):

-

Coat the wells of a microtiter plate with a brevetoxin-protein conjugate.

-

Add standards, controls, and prepared samples to the wells, followed by the addition of anti-brevetoxin antibodies.

-

Incubate to allow competitive binding between the brevetoxin in the sample and the coated brevetoxin for the limited number of antibody binding sites.

-

Wash the plate to remove unbound reagents.

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Wash the plate again.

-

Add a chromogenic substrate that reacts with the enzyme to produce a color change. The intensity of the color is inversely proportional to the amount of brevetoxin in the sample.[19]

-

Stop the reaction and measure the absorbance using a microplate reader at 450 nm.[20]

-

Calculate the brevetoxin concentration in the samples by comparing their absorbance to a standard curve generated from known concentrations of brevetoxin.

Objective: To separate, identify, and quantify individual brevetoxin analogs with high specificity and sensitivity.

Protocol (General Steps):

-

Sample Preparation: Extract brevetoxins from the culture as described in section 4.2.

-

Chromatographic Separation: Inject the prepared extract into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column. Use a gradient elution with a mobile phase typically consisting of water and acetonitrile with additives like formic acid or ammonium formate to achieve separation of the different brevetoxin analogs.[21]

-

Mass Spectrometric Detection: Introduce the eluent from the HPLC into a mass spectrometer, typically a tandem mass spectrometer (MS/MS), with an electrospray ionization (ESI) source.

-

Quantification: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of a specific brevetoxin analog and monitoring for the formation of specific product ions after fragmentation. The peak area of the resulting chromatogram is proportional to the concentration of the analyte.

-

Calibration: Quantify the brevetoxin analogs in the samples by comparing their peak areas to a calibration curve constructed from the analysis of certified reference standards of each analog.[]

Signaling Pathways and Regulatory Mechanisms

The production of brevetoxins is tightly regulated at the molecular level in response to environmental cues. While the complete signaling cascades are still under investigation, it is known that the biosynthesis of the polyether backbone of brevetoxins is carried out by Type I polyketide synthases (PKS).[23] The expression of the genes encoding these massive enzyme complexes is likely the key regulatory point.

Osmotic Stress Signaling (Hypothesized)

Hypoosmotic stress is a rapid environmental change that necessitates a swift cellular response to maintain osmotic balance. In some dinoflagellates, calcium signaling is a key component of the response to environmental stress.[24][25] A hypothesized pathway for the osmotic stress-induced increase in brevetoxin production in K. brevis may involve:

-

Stimulus Perception: A decrease in external salinity is perceived by the cell, possibly through mechanosensitive ion channels in the cell membrane.

-

Second Messenger Activation: This perception could trigger an influx of calcium ions (Ca²⁺) into the cytoplasm or the release of Ca²⁺ from intracellular stores.

-

Signal Transduction Cascade: The increase in intracellular Ca²⁺ could activate calcium-dependent protein kinases (CDPKs) or other signaling molecules.

-

Transcriptional Regulation: These signaling cascades may ultimately lead to the activation of transcription factors that bind to the promoter regions of PKS genes, upregulating their expression.

-

Increased Brevetoxin Synthesis: The increased abundance of PKS enzymes leads to a higher rate of brevetoxin synthesis, which may play a role in osmoregulation.

Nutrient Limitation Signaling (Hypothesized)